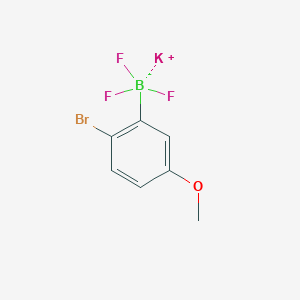

![molecular formula C9H9BF3KO2 B6343792 Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide CAS No. 2648232-87-3](/img/structure/B6343792.png)

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is a useful research compound. Its molecular formula is C9H9BF3KO2 and its molecular weight is 256.07 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate is 256.0284757 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Potassium fluoride-oxygen in dimethyl sulfoxide was used for selective oxidation of cyclic β-ketoester groups, producing α-hydroxy-β-ketoesters. This method was applied to 5-methoxycarbonyl-3-methoxy-cyclopent-2-enone to synthesize (±)-kjellmanianone (Irie, Katakawa, Tomita, & Mizuno, 1981).

- Suzuki cross-coupling reaction using potassium organotrifluoroborates facilitated the preparation of 5-aryl- and 5-heteroaryl-7-carboxyl-8-hydroxyquinaldines from 5-bromo-7-methoxycarbonyl-8-benzyloxyquinaldine (Sliman & Desmaële, 2010).

- Aryloxymethyltrifluoroborates, in the presence of a chiral diene-rhodium catalyst, facilitated high enantioselectivity in introducing 2-methoxyaryl groups at the β-position of unsaturated carbonyl compounds (Ming & Hayashi, 2016).

Coordination and Complex Formation

- Cyclopentadienyl complexes of alkali metals, including potassium, were investigated for their unusual coordination modes to nitrogen atoms and Cp rings in polykis(methoxycarbonyl)cyclopentadienyl ligands, providing insights into the structure and bonding of these complexes (Mikhailov, Dushenko, Reck, Schulz, Zschunke, & Minkin, 2007).

Organic Synthesis

- The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids, when treated with LIC-KOR in THF, demonstrated selective deprotonation and synthesis applications (Sinha, Mandal, & Chandrasekaran, 2000).

- t-Butyl methyl iminodicarboxylate potassium salt was explored as a modified Gabriel reagent for introducing t-butoxycarbonylamino groups, highlighting its utility in organic synthesis (Elliott & Jones, 1977).

- First cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media was catalyzed by an oxime-derived palladacycle, marking a significant advancement in organic synthesis techniques (Alacid & Nájera, 2008).

Structural Studies

- Structural and spectroscopic differences among various potassium salts, including potassium 5-hydroxypentanoyltrifluoroborate, were examined to understand their stability, reactivity, and interaction mechanisms (Iramain, Davies, & Brandán, 2019).

Mécanisme D'action

Target of Action

Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate is a boron-containing compound. Boron compounds are known to interact with various targets, including potassium channels . Potassium channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .

Mode of Action

For instance, they can modulate the function of potassium channels, which can influence a variety of cellular processes .

Biochemical Pathways

Potassium channels, which are potential targets of boron compounds, are involved in numerous physiological and pathological processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

Boron compounds are generally known for their stability and are often used in mild and functional group tolerant reaction conditions .

Result of Action

Modulation of potassium channels, a potential target of boron compounds, can have a variety of effects, including changes in cell proliferation, migration, and apoptosis .

Action Environment

The action of Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate can be influenced by various environmental factors. For instance, the efficacy and stability of boron compounds can be affected by the reaction conditions, such as temperature and pH .

Propriétés

IUPAC Name |

potassium;trifluoro-(5-methoxycarbonyl-2-methylphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHQAZJEMUIUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)

![Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6343730.png)

![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)

![4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B6343798.png)

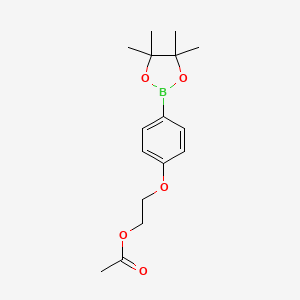

![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate](/img/structure/B6343801.png)